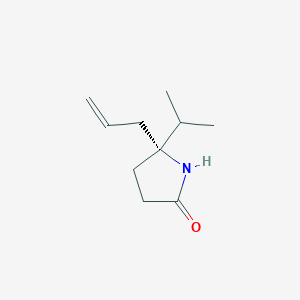

(R)-5-Allyl-5-isopropylpyrrolidin-2-one

Descripción

(R)-5-Allyl-5-isopropylpyrrolidin-2-one is a chiral pyrrolidinone derivative characterized by its unique substitution pattern at the 5-position of the pyrrolidin-2-one scaffold. The compound features both an allyl group and an isopropyl group, which confer distinct steric and electronic properties. Pyrrolidinones are widely studied for their applications in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules or as modulators of pharmacokinetic properties. The stereochemistry (R-configuration) at the 5-position is critical, as it may influence binding affinity or metabolic stability in biological systems .

Propiedades

Número CAS |

137869-77-3 |

|---|---|

Fórmula molecular |

C10H17NO |

Peso molecular |

167.25 g/mol |

Nombre IUPAC |

(5R)-5-propan-2-yl-5-prop-2-enylpyrrolidin-2-one |

InChI |

InChI=1S/C10H17NO/c1-4-6-10(8(2)3)7-5-9(12)11-10/h4,8H,1,5-7H2,2-3H3,(H,11,12)/t10-/m0/s1 |

Clave InChI |

PKDMNXOKFVZFMD-JTQLQIEISA-N |

SMILES |

CC(C)C1(CCC(=O)N1)CC=C |

SMILES isomérico |

CC(C)[C@@]1(CCC(=O)N1)CC=C |

SMILES canónico |

CC(C)C1(CCC(=O)N1)CC=C |

Sinónimos |

2-Pyrrolidinone,5-(1-methylethyl)-5-(2-propenyl)-,(R)-(9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Key Structural Differences and Similarities

Key Findings :

Substituent Effects: The allyl and isopropyl groups in the target compound increase steric bulk and lipophilicity compared to aminomethyl-substituted analogs (e.g., 173336-98-6). This may enhance membrane permeability but reduce aqueous solubility . The isopropylamino group in 1177316-08-3 introduces a secondary amine, which could facilitate hydrogen bonding or ionic interactions absent in the allyl/isopropyl variant .

Stereochemical Influence :

- The (R)-configuration in 173336-98-6 and the target compound contrasts with the (S)-enantiomer (145414-31-9). Enantiomeric differences are critical in chiral recognition, particularly in enzyme-binding sites or pharmacokinetic profiles .

Salt Forms and Solubility :

- Hydrochloride salts (e.g., 115307-13-6) exhibit improved solubility in polar solvents compared to free bases. The absence of ionizable groups in the target compound may limit its solubility in aqueous media .

Functional Implications

- Biological Activity: Aminomethyl-substituted analogs (e.g., 173336-98-6) are often used as intermediates in drug synthesis, such as for protease inhibitors or neuromodulators. The allyl/isopropyl variant’s bulkier structure may favor interactions with hydrophobic enzyme pockets.

- Synthetic Utility: The isopropyl group in the target compound could stabilize transition states in asymmetric catalysis, a feature less pronounced in amino-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.